alpha-Cyclodextrin hydrate

Description

Crystallographic Analysis of Hydrated α-Cyclodextrin Polymorphs

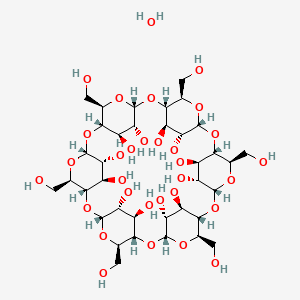

The crystalline architecture of α-cyclodextrin hydrate has been extensively characterized through X-ray and neutron diffraction studies, revealing distinct polymorphic forms dependent on hydration states and guest molecule interactions. The orthorhombic P2(1)2(1)2(1) space group is commonly observed in hydrated α-cyclodextrin structures, with unit cell parameters of a = 13.839 Å, b = 15.398 Å, and c = 24.209 Å in an 11-hydrate form. This polymorph features a "brick-type" molecular arrangement stabilized by six intramolecular O2···O3 hydrogen bonds, which enforce a relaxed round conformation of the macrocycle. In contrast, channel-type structures emerge when α-cyclodextrin forms inclusion complexes with linear alkanols, adopting a monoclinic C2 symmetry with head-to-head dimer units stacked along the c-axis. These dimers create tubular cavities housing guest molecules while accommodating interstitial water networks that reduce packing density compared to non-hydrated forms.

Disordered solvent regions, particularly within the oligosaccharide cavities, present challenges in crystallographic refinement. Fourier inversion techniques have been employed to account for residual electron density contributions from these regions, enabling precise modeling of ordered water molecules participating in infinite hydrogen-bonded chains and loops. Comparative analysis of dehydration kinetics reveals that hydration history critically influences polymorphic transitions, with temperature-controlled protocols enabling selective formation of high-hydration channel structures or low-hydration cage configurations.

Hydrogen Bonding Networks in α-Cyclodextrin-Water Systems

The stability of α-cyclodextrin hydrates arises from a hierarchical hydrogen-bonding framework involving both intramolecular interactions and water-mediated networks. Intramolecular O2–H···O3 bonds between adjacent glucopyranose units rigidify the macrocycle, maintaining a truncated cone morphology with primary hydroxyl groups at the narrow rim and secondary hydroxyls at the wide rim. These bonds exhibit strengths inversely proportional to cyclodextrin size, with α-cyclodextrin displaying weaker intramolecular hydrogen bonding compared to β- and γ-cyclodextrin.

Extensive intermolecular networks incorporate four to eleven ordered water molecules per α-cyclodextrin unit, depending on hydration state. Neutron diffraction studies of α-cyclodextrin/1-undecanol complexes reveal water molecules forming bifurcated hydrogen bonds with primary O6–H groups, while also participating in inter-columnar bridges that stabilize the quasi-square packing of cyclodextrin dimers. Thermodynamic measurements indicate that phenolic O–H···O hydrogen bonds contribute −1.4 to −2.0 kcal·mol⁻¹ to complex stability, with heat capacity changes (ΔCₚ) of +18 cal·K⁻¹·mol⁻¹ reflecting water restructuring during bond formation. Molecular dynamics simulations corroborate experimental findings, showing that 70% of hydration-shell water molecules maintain residence times exceeding 500 ps due to strong interactions with cyclodextrin hydroxyls.

Comparative Analysis of α-, β-, and γ-Cyclodextrin Hydration Patterns

Hydration behavior diverges markedly across cyclodextrin homologs due to differences in cavity dimensions and glucose unit count. α-Cyclodextrin’s six-glucopyranose structure creates a 4.7–5.3 Å diameter cavity that accommodates 2–4 water molecules, whereas β-cyclodextrin’s seven-unit cavity (6.0–6.5 Å) hosts 6–7 waters, and γ-cyclodextrin’s eight-unit cavity (7.5–8.3 Å) contains 8–9 waters. These occupancies correlate with hydrophobic cavity volumes: 174 ų (α), 262 ų (β), and 427 ų (γ), as determined by molecular dynamics simulations.

Water molecules in α-cyclodextrin exhibit higher positional disorder compared to β- and γ-forms, with neutron diffraction studies showing only 53% occupancy for cavity waters versus 68% in β-cyclodextrin. This disorder arises from the smaller cavity size, which prevents formation of stable water clusters observed in γ-cyclodextrin hydrates. Hydration thermodynamics also vary: α-cyclodextrin displays a lower enthalpy of hydration (−34.2 kJ·mol⁻¹) compared to β- (−42.7 kJ·mol⁻¹) and γ-cyclodextrin (−49.1 kJ·mol⁻¹), reflecting reduced water-binding capacity in the smaller macrocycle.

Dynamic Behavior of Water Molecules in the α-Cyclodextrin Cavity

Confined water within α-cyclodextrin exhibits unique dynamical properties distinct from bulk water, as revealed by NMR relaxation and molecular dynamics simulations. Translational diffusion coefficients for cavity water are reduced by 40–60% compared to bulk, with rotational correlation times elongated by a factor of 3–5 due to geometric confinement and hydrogen-bonding interactions. Two distinct water populations exist: "internal" waters within the macrocycle cavity showing residence times >1 ns, and "external" waters in interstitial sites with residence times <200 ps.

Hydrogen-bond lifetime analysis demonstrates that α-cyclodextrin–water interactions persist for 8–12 ps, compared to 1–2 ps for water–water bonds in the hydration shell. This prolonged interaction arises from the cyclic hydrogen-bonding network involving O2–H and O3–H groups, which collectively stabilize water molecules through multipoint attachments. Quasi-elastic neutron scattering data reveal that cavity water undergoes restricted diffusion with a mean square displacement of 0.8 Ų·ps⁻¹, versus 2.1 Ų·ps⁻¹ for bulk water, indicating suppressed mobility due to steric hindrance and hydrogen-bonding constraints.

Properties

IUPAC Name |

(1S,3R,5R,6S,8R,10R,11S,13R,15R,16S,18R,20R,21S,23R,25R,26S,28R,30R,31R,32R,33R,34R,35R,36R,37R,38R,39R,40R,41R,42R)-5,10,15,20,25,30-hexakis(hydroxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29-dodecaoxaheptacyclo[26.2.2.23,6.28,11.213,16.218,21.223,26]dotetracontane-31,32,33,34,35,36,37,38,39,40,41,42-dodecol;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H60O30.H2O/c37-1-7-25-13(43)19(49)31(55-7)62-26-8(2-38)57-33(21(51)15(26)45)64-28-10(4-40)59-35(23(53)17(28)47)66-30-12(6-42)60-36(24(54)18(30)48)65-29-11(5-41)58-34(22(52)16(29)46)63-27-9(3-39)56-32(61-25)20(50)14(27)44;/h7-54H,1-6H2;1H2/t7-,8-,9-,10-,11-,12-,13-,14-,15-,16-,17-,18-,19-,20-,21-,22-,23-,24-,25-,26-,27-,28-,29-,30-,31-,32-,33-,34-,35-,36-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQIQLAUJPPOBJR-HAPKRNSXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C2C(C(C(O1)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(O2)C(C7O)O)CO)CO)CO)CO)CO)O)O)O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@@H]2[C@@H]([C@H]([C@H](O1)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3O)O)O[C@@H]4[C@H](O[C@@H]([C@@H]([C@H]4O)O)O[C@@H]5[C@H](O[C@@H]([C@@H]([C@H]5O)O)O[C@@H]6[C@H](O[C@@H]([C@@H]([C@H]6O)O)O[C@@H]7[C@H](O[C@H](O2)[C@@H]([C@H]7O)O)CO)CO)CO)CO)CO)O)O)O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H62O31 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

990.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Hydration by Vapor Saturation and Controlled Heating

One of the primary methods to prepare alpha-cyclodextrin hydrate involves controlled hydration of anhydrous alpha-cyclodextrin by exposure to aqueous vapor or controlled heating of existing hydrates.

Saturation with Aqueous Vapors:

Anhydrous alpha-cyclodextrin is equilibrated with saturated aqueous vapor for several days (typically 7 days) to form specific hydrate forms such as tetrahydrate or hexahydrate. For example, tetrahydrate A is formed by equilibration with vapor from a saturated potassium hydroxide (KOH) solution at a relative humidity of about 8%. Hexahydrate is prepared by adding liquid water in a slight excess (about 5%) to the host alpha-cyclodextrin sample and allowing equilibration.Controlled Heating of Hydrates:

Tetrahydrate B can be prepared by heating alpha-cyclodextrin hexahydrate in an open Petri dish at 65 °C for 20 minutes. This controlled dehydration reduces water content and converts hexahydrate to tetrahydrate B.Water Content Determination:

The water content in these hydrates is typically measured by gravimetric methods and thermogravimetric analysis (TGA), which also provide kinetic parameters of hydration and dehydration processes.

| Hydrate Form | Preparation Method | Conditions | Water Content Measurement |

|---|---|---|---|

| Hexahydrate | Addition of liquid water (5% excess) | Room temperature equilibration | Gravimetric, TGA |

| Tetrahydrate A | Vapor equilibration with saturated KOH vapor | 7 days, 8% relative humidity | Gravimetric, TGA |

| Tetrahydrate B | Heating hexahydrate | 65 °C, 20 minutes | Gravimetric, TGA |

Complexation in Aqueous Alkaline Media and Precipitation

Another preparation approach involves forming inclusion complexes of alpha-cyclodextrin with guest molecules in aqueous alkaline solutions, followed by precipitation of the hydrate complex.

Two-Step Process:

This method, often used for preparing complexes but applicable for hydrate forms, involves first dissolving alpha-cyclodextrin in an aqueous alkaline solution (pH 10-14, preferably 13-14) to ensure solubilization and interaction with guest molecules or water. The solution typically contains 10-50% solids by weight, with molar ratios of cyclodextrin to guest molecule adjusted as needed.Precipitation by Acidification:

After complexation or hydration, the pH is lowered below 7 by adding an inorganic or organic acid (e.g., hydrochloric acid, sulfuric acid, phosphoric acid) to precipitate the hydrate complex. This step also converts any dissolved species back to their acid form and stabilizes the hydrate.Temperature and Time:

The process is conducted at mild temperatures (10-40 °C, preferably 25 °C) and atmospheric pressure, with reaction times below 3 hours, often under 1 hour for complexation.

| Step | Condition | Purpose |

|---|---|---|

| Dissolution | pH 10-14 alkaline aqueous solution | Solubilize alpha-cyclodextrin |

| Complexation time | < 3 hours, preferably < 1 hour | Formation of hydrate or inclusion complex |

| Acidification | pH 3-6 by acid addition | Precipitate hydrate complex |

| Temperature | 10-40 °C, optimal ~25 °C | Maintain stability and reaction rate |

Preparation of Cyclodextrin-Containing Hydrogels (Advanced Application)

Hydrogels incorporating alpha-cyclodextrin are prepared by chemically or physically cross-linking cyclodextrin molecules. Hydration is inherent in hydrogel formation, where alpha-cyclodextrin acts as a building block in a hydrated polymer network.

Preparation Methods:

Various polymerization and cross-linking techniques are used to embed alpha-cyclodextrin into hydrogels, which inherently involve hydration control to maintain the porous structure and release properties.Biomedical Application:

These hydrogels leverage alpha-cyclodextrin’s hydration properties for controlled drug delivery and tissue engineering.

Summary Table of this compound Preparation Methods

| Method Type | Description | Key Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Vapor Saturation Hydration | Equilibration with aqueous vapor | 7 days, controlled humidity | Precise control of hydrate form | Time-consuming |

| Controlled Heating Dehydration | Heating hexahydrate to form tetrahydrate | 65 °C, 20 minutes | Rapid conversion | Requires temperature control |

| Alkaline Complexation & Acidification | Dissolution in alkaline solution, acid precipitation | pH 10-14 then pH 3-6, 10-40 °C | Efficient complex/hydrate formation | Requires pH adjustment |

| Chemical Modification | Multi-step synthesis of derivatives | Multi-step, various reagents | Enables functionalized cyclodextrins | Complex, time-intensive |

| Hydrogel Formation | Cross-linking in hydrated polymer networks | Polymerization conditions vary | Biomedical applications | More complex system |

Chemical Reactions Analysis

Types of Reactions

?-Cyclodextrin (hydrate) undergoes various chemical reactions, including:

Reduction: Involves the removal of oxygen atoms or the addition of hydrogen atoms.

Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various substituting agents depending on the desired modification. Reaction conditions typically involve controlled temperatures and pH levels to ensure the stability of the cyclodextrin structure .

Major Products Formed

The major products formed from these reactions include modified cyclodextrins with altered solubility, stability, and inclusion properties. These modifications enhance the utility of cyclodextrins in various applications .

Scientific Research Applications

Food Technology

Nutritional and Technological Properties

α-Cyclodextrin is primarily utilized as a food ingredient due to its ability to modify flavor profiles, stabilize emulsions, and act as a carrier for vitamins and flavors. Its dietary fiber-like properties contribute to increased fecal bulk and modulation of glycemic response, making it suitable for functional food formulations.

Proposed Uses in Food Products:

- Bakery Products: Enhances texture and moisture retention.

- Dairy Products: Acts as a stabilizer in yogurt and cheese.

- Beverages: Improves flavor stability in juices and soft drinks.

Case Study: Regulatory Approval

A comprehensive assessment by Food Standards Australia New Zealand (FSANZ) concluded that α-cyclodextrin can be safely used as a novel food ingredient without adversely affecting the absorption of fat-soluble nutrients .

| Application Area | Functionality | Examples |

|---|---|---|

| Bakery Products | Moisture retention, texture enhancement | Breads, pastries |

| Dairy Products | Stabilization of emulsions | Yogurt, cheese |

| Beverages | Flavor stability | Juices, soft drinks |

Pharmaceutical Applications

Drug Delivery Systems

α-Cyclodextrin is extensively studied for its role in enhancing the solubility and bioavailability of poorly soluble drugs. Its ability to form inclusion complexes allows for improved drug formulation.

Key Benefits:

- Increased Solubility: Enhances the dissolution rate of hydrophobic drugs.

- Controlled Release: Facilitates sustained release profiles.

Case Study: Inclusion Complexes

Research demonstrated that α-CD can effectively encapsulate various pharmaceutical compounds, leading to improved therapeutic efficacy . For instance, studies on the inclusion of anti-inflammatory drugs showed significant enhancement in their solubility and stability.

| Drug Type | Encapsulation Efficiency | Release Profile |

|---|---|---|

| Anti-inflammatory | High | Sustained |

| Anticancer | Moderate | Controlled |

| Antibiotics | High | Immediate |

Environmental Applications

Ethylene Scavengers

Recent advancements have highlighted the potential of α-cyclodextrin nanosponges as ethylene scavengers in post-harvest fruit preservation. The porous structure of these nanosponges allows for effective ethylene absorption, extending the shelf life of climacteric fruits.

Case Study: Scaling Up Production

A study focused on scaling up α-cyclodextrin nanosponges demonstrated their effectiveness in absorbing ethylene at rates beneficial for fruit storage . The results indicated that these nanosponges could significantly reduce ethylene levels in storage environments.

| Application | Ethylene Absorption Rate | Impact on Shelf Life |

|---|---|---|

| Climacteric Fruits | 93 µL/kg/h | Extended by several days |

Structural Studies

Molecular Dynamics and Hydration Effects

Understanding the structural properties of α-cyclodextrin is crucial for optimizing its applications. Recent studies utilizing molecular dynamics simulations have revealed insights into the hydration states that affect its inclusion capacity .

Key Findings:

- Different hydration states significantly influence the guest inclusion properties.

- The formation of hydrates can be controlled through specific preparation methods.

Mechanism of Action

?-Cyclodextrin (hydrate) exerts its effects through the formation of inclusion complexes with guest molecules. The hydrophobic cavity of the cyclodextrin traps hydrophobic molecules, while the hydrophilic exterior interacts with the aqueous environment. This mechanism enhances the solubility and stability of the guest molecules, facilitating their delivery and controlled release .

Comparison with Similar Compounds

Table 1: Key Properties of α-, β-, and γ-Cyclodextrin Hydrates

Structural Insights :

- α-CD : The smallest cavity size limits its inclusion capacity to small molecules (e.g., iodine, chlorine dioxide) . Its intramolecular hydrogen-bond network stabilizes a "relaxed round" conformation .

- β-CD : Larger cavity accommodates molecules like cholesterol or aromatic compounds but has lower aqueous solubility due to stronger intermolecular hydrogen bonding .

- γ-CD : The largest cavity enables complexation of bulky molecules (e.g., vitamins) and exhibits higher solubility than β-CD .

Phase Stability and Hydration Behavior

- α-CD Hydrate : Forms columnar or cage-like structures depending on hydration. At water activity >0.67, it transitions from a columnar to cage structure within 0.25 hours at 40°C .

- β-CD Hydrate : Typically crystallizes in cage structures with higher thermal stability but lower water retention capacity .

- γ-CD Hydrate : Exhibits greater hydration flexibility due to its larger cavity, enabling stable inclusion of water clusters .

Material Science

- α-CD/PEG Hydrogels : Achieve phase classification accuracy improvements of 6–9% in spectral data analysis via machine learning .

- β-CD Polymers : Used in environmental remediation for pollutant adsorption .

- γ-CD Nanovehicles: Enable targeted delivery of anticancer agents .

Binding Affinity and Selectivity

Studies comparing cyclodextrins with phenols and volatile compounds reveal:

Biological Activity

Alpha-cyclodextrin (α-CD) is a cyclic oligosaccharide composed of six glucose units. It has garnered significant interest in the fields of pharmacology, nutrition, and biotechnology due to its unique properties, including its ability to form inclusion complexes with various compounds. This article explores the biological activity of α-CD hydrate, focusing on its effects on cellular hydration, longevity, and potential therapeutic applications.

Water Transport and Cellular Hydration

Recent studies have demonstrated that α-CD enhances cellular water uptake through aquaporins, which are channel proteins that facilitate water transport across cell membranes. In a study using Xenopus laevis oocytes expressing human aquaporin 1 (AQP1), α-CD was found to significantly improve water permeability, suggesting a mechanism by which it can enhance cell hydration . This effect is attributed to the interaction of α-CD with membrane lipids, particularly phospholipids enriched with unsaturated fatty acids, which promote aquaporin functionality .

Longevity Effects

In addition to its role in hydration, α-CD has been shown to promote longevity in model organisms such as the nematode Caenorhabditis elegans. In experiments where nematodes were treated with low concentrations (0.05-0.5% w/v) of α-CD, researchers observed an increase in lifespan and vitality during mid-life stages . This suggests that α-CD may have broader implications for aging and age-related diseases.

SARS-CoV-2 Defense

A pilot study investigated the potential of a food supplement combining α-CD and hydroxytyrosol to enhance defenses against SARS-CoV-2. The results indicated that participants who consumed this supplement did not test positive for the virus over a 15-day period, despite being at higher risk. Furthermore, in cases where subjects tested positive, those using the supplement showed a quicker reduction in viral load compared to controls . The mechanism is thought to involve the depletion of sphingolipids from cellular membranes by α-CD, potentially hindering viral entry into cells .

Case Studies and Research Findings

| Study | Model Organism | Findings | Concentration |

|---|---|---|---|

| Study 1 | Xenopus laevis | Enhanced water uptake via aquaporins | 0.05-0.5% w/v |

| Study 2 | C. elegans | Increased lifespan and vitality | 0.05-0.5% w/v |

| Study 3 | Human volunteers | Reduced SARS-CoV-2 positivity rate | Supplementation |

Q & A

Q. How can the structural properties of α-cyclodextrin hydrate be experimentally characterized?

- Methodological Answer : Structural characterization typically involves X-ray diffraction (XRD) to confirm crystallinity and cavity dimensions (6–7 Å diameter), nuclear magnetic resonance (NMR) to analyze glucopyranose unit connectivity, and polarimetry to measure specific optical rotation (+150.5° at 25°C in water). Thermogravimetric analysis (TGA) can assess hydrate stability, while dynamic light scattering (DLS) evaluates aggregation behavior in aqueous solutions .

Q. What experimental methods are used to determine the solubility of α-cyclodextrin hydrate in polar solvents?

- Methodological Answer : Solubility is quantified via gravimetric analysis by dissolving α-cyclodextrin in water under controlled agitation (25°C, 145 g/L solubility). For low-solubility solvents (e.g., methanol, ethanol), saturation is measured using UV-Vis spectroscopy or HPLC after filtration. Note that solubility decreases with temperature due to reduced hydrogen-bonding capacity .

Q. How are inclusion complexes of α-cyclodextrin hydrate prepared for drug delivery studies?

- Methodological Answer : Common methods include co-precipitation (mixing guest molecules with α-cyclodextrin in water, followed by lyophilization) and solvent evaporation (dissolving both components in a volatile solvent, then evaporating to form complexes). Characterization via phase solubility diagrams (Higuchi method) and fluorescence spectroscopy validates encapsulation efficiency .

Q. What analytical techniques confirm the formation of host-guest complexes with α-cyclodextrin?

- Methodological Answer : Fluorescence spectroscopy detects enhanced fluorescence intensity upon guest encapsulation (e.g., hydrophobic dyes). Isothermal titration calorimetry (ITC) quantifies binding constants, while HPLC monitors retention time shifts. Nuclear Overhauser effect (NOE) NMR identifies spatial interactions between host and guest .

Advanced Research Questions

Q. How can enzymatic synthesis of α-cyclodextrin be optimized using cyclodextrin glucosyltransferase (CGTase)?

- Methodological Answer : Optimize substrate-to-enzyme ratios (e.g., 400 units CGTase per gram starch) and reaction conditions (pH 8–9, 50–60°C). Use Bacillus macerans CGTase for higher α-cyclodextrin yield. Monitor reaction kinetics via HPLC and adjust ethanol concentrations to favor α-cyclodextrin over β/γ-forms .

Q. How do contradictions in hydration studies involving α-cyclodextrin arise, and how should they be resolved?

- Methodological Answer : Discrepancies in hydration metrics (e.g., phase angle vs. urine-specific gravity) stem from varied assessment methodologies . Use multimodal approaches : bioelectrical impedance analysis (BIA) for intracellular fluid changes, deuterium oxide (D₂O) tracer techniques for fluid retention, and in vitro aquaporin permeability assays (e.g., Xenopus oocyte models) to isolate molecular mechanisms .

Q. What experimental strategies elucidate α-cyclodextrin's interaction with cell membranes and aquaporins?

- Methodological Answer : Employ membrane fluidity assays (e.g., fluorescence polarization with diphenylhexatriene probes) and surface plasmon resonance (SPR) to study lipid-cyclodextrin binding. For aquaporin studies, use heterologous expression systems (e.g., human AQP1 in oocytes) with osmotic challenge tests to measure water permeability changes .

Q. How can α-cyclodextrin enhance the stability of labile compounds in pharmaceutical formulations?

- Methodological Answer : Design accelerated stability studies under stress conditions (heat, light, humidity) comparing free vs. complexed drugs. Use Fourier-transform infrared spectroscopy (FTIR) to detect chemical degradation and differential scanning calorimetry (DSC) to monitor phase transitions. For biologics, assess aggregation via size-exclusion chromatography (SEC) .

Q. What advanced methods validate α-cyclodextrin's role in hydrogel formation for controlled drug release?

- Methodological Answer : Synthesize hydrogels via physical crosslinking (e.g., Pluronic F-127/α-cyclodextrin systems). Characterize rheological properties using oscillatory rheometry and pore structure via cryo-SEM . Monitor drug release kinetics in simulated physiological buffers and model data using Higuchi or Korsmeyer-Peppas equations .

Q. How do computational models predict α-cyclodextrin's binding affinity for novel drug candidates?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.